molecular formula C8H15NO6 B15142348 N-Acetyl-D-glucosamine-13C2,15N

N-Acetyl-D-glucosamine-13C2,15N

Cat. No.: B15142348
M. Wt: 224.19 g/mol
InChI Key: MBLBDJOUHNCFQT-LUDCEGFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine-13C2,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with 13C and 15N isotopes. The synthetic route involves several steps, including the protection of functional groups, selective labeling, and deprotection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-Acetyl-D-glucosaminic acid-13C2,15N, while reduction can produce this compound alcohol .

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C2,15N involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. This compound targets specific enzymes and proteins involved in glycosylation and metabolic processes .

Comparison with Similar Compounds

N-Acetyl-D-glucosamine-13C2,15N is unique due to its stable isotopic labels, which distinguish it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in the extent and type of isotopic labeling, which affects their applications and usefulness in research .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.19 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,4+1,9+1

InChI Key

MBLBDJOUHNCFQT-LUDCEGFUSA-N

Isomeric SMILES

[13CH3][13C](=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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